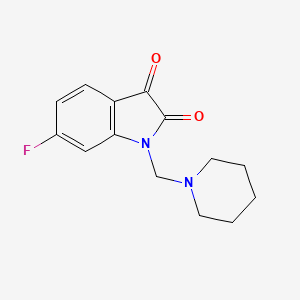
1H-Indole-2,3-dione, 6-fluoro-1-(1-piperidinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-1-(piperidin-1-ylmethyl)indoline-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-(piperidin-1-ylmethyl)indoline-2,3-dione typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Fluorine Atom: The fluorine atom can be introduced using electrophilic fluorination reagents such as Selectfluor or xenon difluoride.
Attachment of the Piperidin-1-ylmethyl Group: The piperidin-1-ylmethyl group can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the indoline core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Fischer indole synthesis and employing efficient fluorination techniques to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1-(piperidin-1-ylmethyl)indoline-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the indoline ring to an indoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine and piperidin-1-ylmethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted indoline derivatives, quinones, and reduced indoline compounds .
Scientific Research Applications
6-Fluoro-1-(piperidin-1-ylmethyl)indoline-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Fluoro-1-(piperidin-1-ylmethyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
6-Fluoroindoline-2,3-dione: Lacks the piperidin-1-ylmethyl group but shares the fluorine substitution.
1-(Piperidin-1-ylmethyl)indoline-2,3-dione: Lacks the fluorine substitution but has the piperidin-1-ylmethyl group.
Indoline-2,3-dione: The parent compound without any substitutions.
Uniqueness
6-Fluoro-1-(piperidin-1-ylmethyl)indoline-2,3-dione is unique due to the combined presence of the fluorine atom and the piperidin-1-ylmethyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
CAS No. |
141542-60-1 |
|---|---|
Molecular Formula |
C14H15FN2O2 |
Molecular Weight |
262.28 g/mol |
IUPAC Name |
6-fluoro-1-(piperidin-1-ylmethyl)indole-2,3-dione |
InChI |
InChI=1S/C14H15FN2O2/c15-10-4-5-11-12(8-10)17(14(19)13(11)18)9-16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,9H2 |
InChI Key |
AURNGYUHECPHGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CN2C3=C(C=CC(=C3)F)C(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




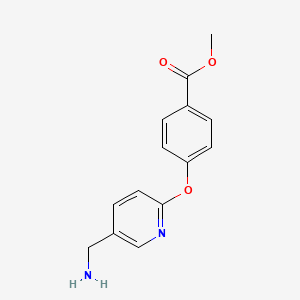
![3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11858045.png)
![4-Chloro-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11858046.png)
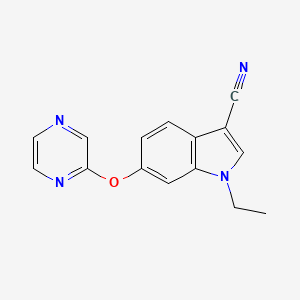
![1,3-Dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11858067.png)
![3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11858074.png)
![7-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11858075.png)
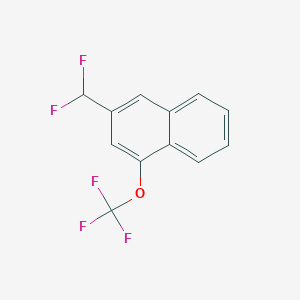
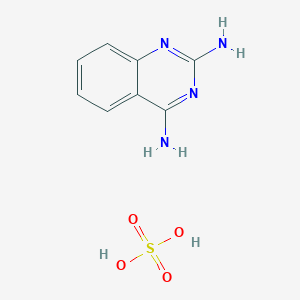
![tert-Butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B11858090.png)


